3,4-Dichloro-2-methoxybenzonitrile
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Overview
Description
3,4-Dichloro-2-methoxybenzonitrile: is a chemical compound with the molecular formula C8H5Cl2NO. Its structure consists of a benzene ring substituted with chlorine atoms and a methoxy group (OCH3) at specific positions. The compound is commonly used in research and industrial applications.
Preparation Methods
Synthetic Routes:
Chlorination of 2-Methoxybenzonitrile: The starting material, 2-methoxybenzonitrile, undergoes chlorination using chlorine gas or a chlorinating agent (e.g., thionyl chloride). The reaction occurs at the ortho and para positions, leading to the formation of 3,4-dichloro-2-methoxybenzonitrile.
Direct Synthesis: this compound can be synthesized directly by reacting 2-methoxybenzonitrile with a chlorinating reagent (e.g., phosphorus pentachloride).
Industrial Production:
The industrial production of this compound typically involves large-scale chlorination reactions using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactivity: 3,4-Dichloro-2-methoxybenzonitrile is susceptible to various reactions
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, antitumor).
Medicine: May have applications in drug discovery.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action for 3,4-Dichloro-2-methoxybenzonitrile remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While 3,4-Dichloro-2-methoxybenzonitrile is unique due to its specific substitution pattern, similar compounds include m-methoxybenzonitrile and 4-methoxybenzonitrile . These compounds share structural similarities but differ in their substituents and reactivity.
Properties
Molecular Formula |
C8H5Cl2NO |
---|---|
Molecular Weight |
202.03 g/mol |
IUPAC Name |
3,4-dichloro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3H,1H3 |
InChI Key |
HOSPJMNKLUPVGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)C#N |
Origin of Product |
United States |
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